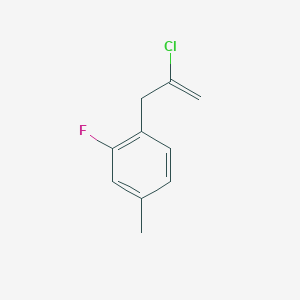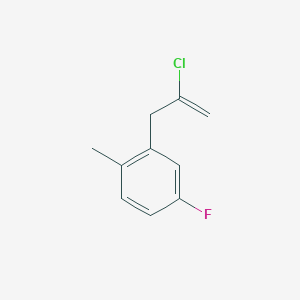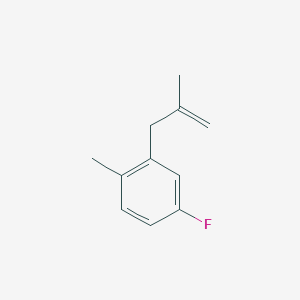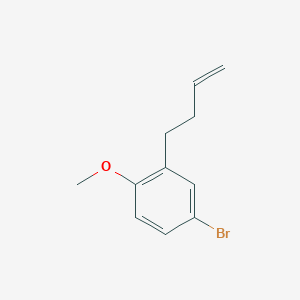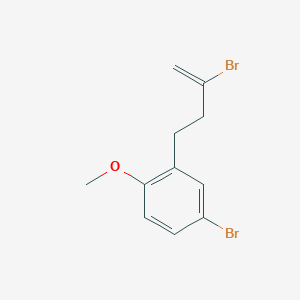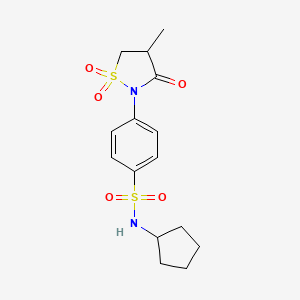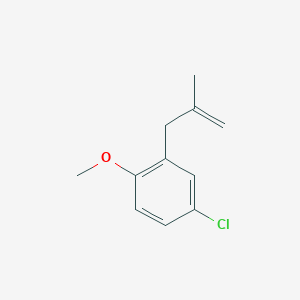
3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene
Übersicht
Beschreibung
The compound “3-(5-Chloro-2-methoxy-phenylsulfamoyl)-benzoic acid” is similar to the one you mentioned . It has a molecular formula of C14H12ClNO5S, an average mass of 341.767 Da, and a monoisotopic mass of 341.012482 Da .
Molecular Structure Analysis
The molecular structure of “3-(5-Chloro-2-methoxy-phenylsulfamoyl)-benzoic acid” consists of a benzene ring substituted with a chloro group at the 5th position and a methoxy group at the 2nd position .
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
- Novel copolymers of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including those with chloro and methoxy substituents, have been prepared and characterized. These studies highlight the synthetic versatility of compounds with chloro-methoxyphenyl and methyl-propene functionalities, providing insights into polymer chemistry and materials science (Kharas et al., 2016).
Catalytic Reactions
- Chloro(tetraphenylporphyrinato)iron has been used as a catalyst for the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes, demonstrating the catalytic potential of chloro and methoxy functional groups in organic synthesis (Mbuvi & Woo, 2009).
Tuning Optical Properties
- Postfunctionalization of poly(3-hexylthiophene) to include bromo, chloro, and methoxy groups has been shown to affect the optical and photophysical properties of poly(thiophene)s, relevant for applications in electronic and photonic devices (Li et al., 2002).
Biological Activities
- A new propene derivative isolated from the leaves of Styrax annamensis has shown potent cytotoxicity against cancer cell lines, highlighting the potential biological significance of compounds with methoxyphenyl and propene moieties (Tra et al., 2021).
Molecular Docking and Biological Function
- Analysis of bioactive molecules with chlorophenyl and methoxyphenyl groups has involved quantum chemical calculations, molecular docking, and studies on their anticancer and antimicrobial activities, demonstrating the intersection of synthetic chemistry with computational and biological sciences (Viji et al., 2020).
Eigenschaften
IUPAC Name |
4-chloro-1-methoxy-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)6-9-7-10(12)4-5-11(9)13-3/h4-5,7H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKFLIDGYVUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




